In-Depth Technical Guide to 5-bromo-2-(piperidin-1-yl)aniline
In-Depth Technical Guide to 5-bromo-2-(piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1016877-65-8
This technical guide provides a comprehensive overview of the chemical properties, safety information, and potential applications of 5-bromo-2-(piperidin-1-yl)aniline, a compound of interest in medicinal chemistry and drug discovery.
Core Properties and Data
5-bromo-2-(piperidin-1-yl)aniline is a substituted aniline derivative characterized by the presence of a bromine atom and a piperidine ring attached to the aniline core. These structural features make it a valuable building block for the synthesis of more complex molecules with potential biological activity.
Table 1: Physicochemical Properties of 5-bromo-2-(piperidin-1-yl)aniline
| Property | Value | Source |
| CAS Number | 1016877-65-8 | [1] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |
| Molecular Weight | 255.15 g/mol | [1] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Storage | Sealed in dry, 2-8°C | [1] |
Safety and Handling
Table 2: General Hazard Information for Bromoanilines
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Harmful if swallowed, in contact with skin, or if inhaled. | Wash hands thoroughly after handling. Wear protective gloves/clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Skin Corrosion/Irritation |
| Causes skin irritation. | Wash skin with plenty of water. If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Eye Irritation |
| Causes serious eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
Note: This information is based on related compounds and may not be fully representative of 5-bromo-2-(piperidin-1-yl)aniline. A compound-specific risk assessment should be conducted before use.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-bromo-2-(piperidin-1-yl)aniline is not explicitly documented in the searched literature, a general synthetic approach can be inferred from standard organic chemistry principles and published methods for analogous compounds. A plausible synthetic route would involve the reaction of 2,4-dibromoaniline with piperidine. This nucleophilic aromatic substitution reaction would see the piperidine displacing one of the bromine atoms, ortho to the amino group.
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for 5-bromo-2-(piperidin-1-yl)aniline.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 5-bromo-2-(piperidin-1-yl)aniline are of significant interest in the field of drug discovery. The piperidine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties and interact with biological targets. The bromoaniline core provides a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships.
While no specific biological activity or mechanism of action has been documented for 5-bromo-2-(piperidin-1-yl)aniline itself, its derivatives are being investigated for various therapeutic applications. For instance, related compounds containing piperidine and substituted aniline moieties have shown potential as:
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Anticancer Agents: Derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Some compounds have been shown to arrest the cell cycle and induce apoptosis.[2]
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Antimicrobial Agents: The incorporation of halogen atoms, such as bromine, into heterocyclic structures is a known strategy for enhancing antimicrobial activity.[3]
The logical relationship for its potential use as a building block in drug discovery is illustrated below.
Caption: The role of 5-bromo-2-(piperidin-1-yl)aniline in a drug discovery pipeline.
Currently, there is no specific information available regarding the modulation of any particular signaling pathways by 5-bromo-2-(piperidin-1-yl)aniline. Further research is required to elucidate its biological targets and mechanism of action.
